

GC-MS analysis parameters for 5alpha-Pregnane-3,6,20-trione quantification

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Compound of Interest

Compound Name: 5alpha-Pregnane-3,6,20-trione

CAS No.: 1923-27-9

Cat. No.: B155596

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Application Note: Quantitative Analysis of 5

-Pregnane-3,6,20-trione via GC-MS

Executive Summary

This technical guide outlines a robust protocol for the quantification of 5

-Pregnane-3,6,20-trione (CAS 2243-06-3), a specific oxidized metabolite of progesterone often associated with microbial biotransformation and oxidative stress pathways.[1] Unlike common steroid metabolites (e.g., 5

-DHP), the presence of three ketone groups (positions 3, 6, and 20) renders this molecule thermally labile and prone to isomerization.[2]

This protocol utilizes a Two-Step Derivatization (MOX-TMS) strategy coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode.[1][2] This approach ensures complete stabilization of the keto-groups, high volatility, and femtomolar sensitivity suitable for complex biological matrices (plasma, tissue homogenates, or microbial culture media).

Scientific Rationale & Methodological Principles

The Analytical Challenge

The target analyte, 5

-Pregnane-3,6,20-trione, lacks hydroxyl groups but possesses three reactive carbonyl centers.
[1][2] Direct GC analysis is discouraged due to:

- Thermal Degradation: Poly-ketones can undergo keto-enol tautomerism and dehydration in hot injectors (

).[1][2]

- Peak Tailing: Polar carbonyl interactions with active sites in the column stationary phase cause poor peak shape.[2]

- Isomeric Complexity: The 5

-backbone must be distinguished from 5

-isomers; derivatization locks the stereochemistry, improving chromatographic resolution.[1]
[2]

The Solution: MOX-TMS Derivatization

We employ a "lock-and-cap" derivatization chemistry:

- Step 1: Oximation (MOX): Methoxyamine hydrochloride reacts with the ketone groups (

) to form methyloxime derivatives (

).[1][2] This "locks" the ketones, preventing enolization and stabilizing the mass spectrum.

- Note: While the 3- and 20-ketones react readily, the 6-ketone is also accessible in the 5

-conformation, typically resulting in a tri-MOX derivative.[1]

- Step 2: Silylation (TMS): N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added to "cap" any trace hydroxylated impurities or background matrix components (e.g., cholesterol,

fatty acids).[1][2] Even though the target is a trione, this step is critical for protecting the column and ensuring consistent retention times.

Experimental Workflow

Reagents & Materials

- Analyte Standard: 5
 - Pregnane-3,6,20-trione (Custom synthesis or high-purity commercial standard).[1][2]
- Internal Standard (IS): Progesterone-
or 5
 - Pregnane-3,20-dione-
(Deuterated analogs are preferred for MS quantification).[1][2]
- Derivatization Reagents:
 - Methoxyamine HCl (2% w/v in Pyridine).[1][2]
 - MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS catalyst.[1][2]
- Solvents: Ethyl Acetate (HPLC Grade), Hexane, Methanol.[2]

Sample Preparation (Liquid-Liquid Extraction)

- Matrix: 200
 - L Plasma or Tissue Homogenate.[1][2]
- Spike: Add 10
 - L of Internal Standard (100 ng/mL). Equilibrate for 15 min.
- Extract: Add 1 mL Ethyl Acetate. Vortex vigorously for 2 min.
- Separate: Centrifuge at 3000 x g for 5 min.

- Transfer: Collect the upper organic layer into a glass vial.
- Dry: Evaporate to dryness under a gentle stream of Nitrogen () at 40°C.
 - Critical: Ensure zero water remains; moisture kills the derivatization reagents.

Derivatization Protocol

- Oximation: Add 50 L Methoxyamine HCl/Pyridine to the dried residue.
 - Incubate: 60°C for 60 minutes.
 - Mechanism:[3] Converts triones to tri-methyloximes (shift:).
- Silylation: Add 50 L MSTFA.
 - Incubate: 60°C for 30 minutes.
 - Mechanism:[3] Scavenges active hydrogens and caps matrix interferences.[2]
- Finalize: Transfer to GC micro-vial. Inject directly or dilute with anhydrous hexane if concentration is high.

GC-MS Acquisition Parameters

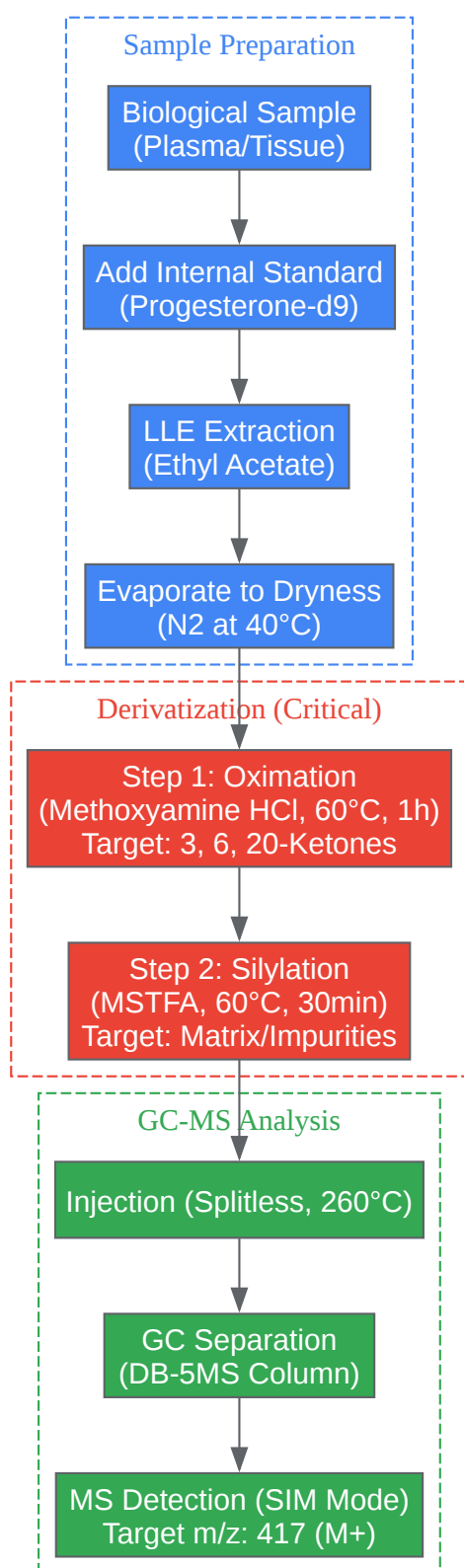
| Parameter | Setting | Rationale |
|---------------|---|---|
| Instrument | GC-MS (Single Quad or Triple Quad) | Agilent 7890/5977 or equivalent.[1][2] |
| Inlet | Splitless, 260°C | High temp ensures rapid volatilization; splitless maximizes sensitivity.[2] |
| Column | DB-5MS UI (30m x 0.25mm x 0.25 m) | Low-polarity phase (5% phenyl) ideal for steroid separation.[1][2] |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Optimized linear velocity for separation efficiency.[1][2] |
| Oven Program | 100°C (1 min) 20°C/min 200°C 5°C/min 300°C (Hold 5 min) | Fast ramp to remove solvent; slow ramp (5°C/min) resolves steroid isomers. |
| Transfer Line | 280°C | Prevents condensation of high-boiling steroids.[1] |
| Source Temp | 230°C | Standard EI source temperature.[1] |
| Ionization | EI (70 eV) | Standard electron ionization.[1][2] |

MS Detection: SIM Mode (Quantification)

- Target Derivative: 5
-Pregnane-3,6,20-trione-tri-MOX.[1][2]
- Theoretical MW: 417.6 Da.[1]

- Scan Logic:
 - Primary Quant Ion (Quant):m/z 417 (Molecular Ion)
).[1] Note: If steric hindrance at C6 prevents full derivatization, look for Bis-MOX at m/z 388.[1]
 - Qualifier Ions:m/z 386 (
), loss of
) , m/z 344 (characteristic steroid backbone fragment).[1][2]
 - Dwell Time: 100 ms per ion.

Workflow Visualization



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Figure 1: Step-by-step analytical workflow for 5

-Pregnane-3,6,20-trione quantification.[1][2]

Validation & Quality Control

To ensure Trustworthiness and Self-Validation of the method, perform the following:

- Linearity: Construct a 6-point calibration curve (e.g., 1 ng/mL to 500 ng/mL).

must be

. [1][2]

- Derivatization Efficiency Check: Inject a high concentration standard in Full Scan mode (m/z 50-500).
 - Success: A single dominant peak at m/z 417 (Tri-MOX).[1]
 - Failure: Multiple peaks (e.g., m/z 388 and 417) indicate incomplete reaction at the sterically hindered C6 ketone. Action: Increase MOX incubation time to 2 hours or temperature to 70°C.
- Carryover: Inject a solvent blank (Hexane) immediately after the highest standard.[1][2]
Target peak area should be

of the LOQ.[2]

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- Al-Awadhi, H. et al. (2014). Modification of progesterone and testosterone by a food-borne thermophile *Geobacillus kaustophilus*. [1][2] Taylor & Francis Online.[1] [Link](#) (Identifies 5 -pregnane-3,6,20-trione as a specific metabolite and confirms structure).[1][2]

- NIST Chemistry WebBook.5

-Pregnane-3,20-dione Data.^{[1][2]}[Link](#) (Base structure reference for fragmentation patterns).
^{[1][2]}

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